



Application Notes and Protocols for Studying HIV Integrase Catalytic Activity

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Compound of Interest		
Compound Name:	HIV-IN-11	
Cat. No.:	B1674083	Get Quote

Note: Information regarding a specific molecule designated "HIV-IN-11" is not available in the public domain. Therefore, these application notes and protocols have been generated using the well-characterized and clinically approved HIV-1 integrase inhibitor, Raltegravir, as a representative compound for studying integrase catalytic activity. The principles and methods described herein are broadly applicable to the characterization of other HIV integrase inhibitors.

Application Notes

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for the replication of the virus, making it a key target for antiretroviral therapy.[1][2] This enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[3][4] The study of these catalytic activities is fundamental for the discovery and development of new antiretroviral drugs.

Raltegravir is a potent and selective inhibitor of the strand transfer step of HIV-1 integrase.[5][6] It functions by binding to the active site of the integrase enzyme and chelating the divalent metal ions (Mg2+) that are essential for catalysis.[2] This action prevents the covalent linkage of the processed viral DNA to the host chromosome.[7] Due to its specific mechanism of action, Raltegravir is an invaluable tool for researchers studying the biochemical and mechanistic aspects of HIV integration. It is widely used as a reference compound in screening assays for new integrase inhibitors and for validating new assay methodologies.[8]

These notes provide detailed protocols for in vitro assays to measure the 3'-processing and strand transfer activities of HIV integrase and their inhibition by compounds such as



Raltegravir.

Quantitative Data

The inhibitory potency of Raltegravir against HIV-1 integrase has been determined in various in vitro assays. The 50% inhibitory concentration (IC50) is a key parameter to quantify the efficacy of an inhibitor.

Assay Type	Target	IC50 (nM)	Reference
Strand Transfer Inhibition	Purified HIV-1 Integrase	2 - 7	[5][9]
Concerted Integration Inhibition	In vitro assay	~21	[2]
Antiviral Activity (in cell culture)	Wild-type HIV-1	31 (IC95)	[2][7]
Strand Transfer Inhibition	Wild-type HIV-1 isolates	9.15	[10]
Integrase Inhibition (Kit-based assay)	Recombinant HIV-1 Integrase	175	

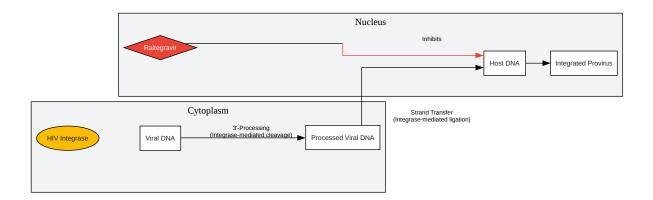
Mechanism of Action of Raltegravir

Raltegravir is an Integrase Strand Transfer Inhibitor (INSTI). The HIV integrase enzyme performs two key catalytic functions:

- 3'-Processing: In the cytoplasm of the infected cell, the integrase enzyme binds to the ends
 of the viral DNA and cleaves a dinucleotide from each 3' end. This prepares the viral DNA for
 integration.[3]
- Strand Transfer: The integrase-viral DNA complex is then transported into the nucleus, where the integrase enzyme catalyzes the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.[3]



Raltegravir specifically inhibits the strand transfer step.[6] It does not significantly inhibit the 3'-processing step. The diagram below illustrates this mechanism.



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Caption: Mechanism of Raltegravir Action.

Experimental Protocols In Vitro HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-based)

This assay measures the ability of HIV integrase to cleave a dinucleotide from the 3' end of a DNA substrate that mimics the viral long terminal repeat (LTR).[8][11]

Materials:

- Recombinant HIV-1 Integrase
- Biotinylated HIV-1 LTR substrate (oligonucleotide)



- Raltegravir (or other test inhibitor)
- Assay Buffer: 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl
- Avidin-coated PCR tubes
- Real-time PCR system, primers, and probe specific for the unprocessed LTR substrate
- PBS (pH 7.4)

Procedure:

- Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, biotinylated HIV-1 LTR substrate (e.g., 1 pM), and the test inhibitor at various concentrations. Include a positive control (e.g., 10 μM Raltegravir) and a no-inhibitor control.
- Add recombinant HIV-1 integrase (e.g., 4 μM) to each tube to start the reaction. Include a nointegrase control.
- Incubate the reaction mixture at 37°C for 16 hours.
- Transfer the reaction mixtures to avidin-coated PCR tubes.
- Incubate for 3 minutes at 37°C to allow the biotinylated DNA to bind to the avidin-coated surface.
- Wash the tubes three times with 250 µL of PBS to remove unbound components. After this step, only the biotinylated DNA (processed and unprocessed) remains in the tube.
- Perform real-time PCR using primers and a probe that specifically amplify the unprocessed LTR substrate.
- Analyze the real-time PCR data. A delay in the cycle threshold (Ct) value indicates inhibition
 of 3'-processing, as there is less unprocessed substrate to amplify.



In Vitro HIV-1 Integrase Strand Transfer Assay (ELISAbased)

This assay measures the integration of a donor DNA substrate (representing the viral DNA end) into a target DNA substrate (representing the host DNA). This is often performed using commercially available kits.

Materials:

- Recombinant HIV-1 Integrase
- Donor Substrate (DS) DNA (biotin-labeled oligonucleotide mimicking LTR)
- Target Substrate (TS) DNA (labeled with a different tag, e.g., DIG)
- Streptavidin-coated 96-well plates
- Raltegravir (or other test inhibitor)
- Reaction Buffer (provided in the kit)
- Wash Buffer (provided in the kit)
- Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)
- TMB substrate
- Stop solution (e.g., 1N H2SO4)
- Plate reader

Procedure:

- Coat the streptavidin-coated 96-well plate with the biotin-labeled Donor Substrate DNA.
 Incubate and wash to remove unbound DS DNA.
- Prepare serial dilutions of the test inhibitor (e.g., Raltegravir) in reaction buffer.

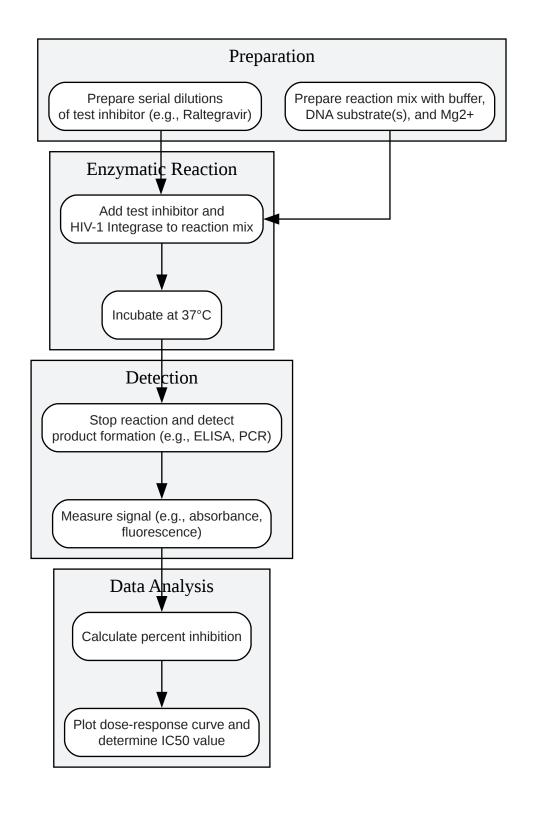


- Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no integrase) controls.
- Add the HIV-1 integrase enzyme to all wells except the negative control. Incubate to allow the enzyme to bind to the DS DNA.
- Add the DIG-labeled Target Substrate DNA to all wells to initiate the strand transfer reaction.
- Incubate at 37°C for 30-60 minutes.
- Wash the plate to remove unintegrated TS DNA and other components.
- Add the anti-DIG-HRP antibody conjugate to each well. Incubate to allow binding to the integrated TS DNA.
- Wash the plate to remove unbound antibody.
- Add TMB substrate and incubate until a color develops.
- Add the stop solution and read the absorbance at 450 nm.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro HIV integrase inhibition assay.





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Caption: Workflow for HIV Integrase Inhibition Assay.



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